molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

Cat. No.: B1433031
CAS No.: 1394040-74-4
M. Wt: 231.16 g/mol
InChI Key: RAQUGEPZOLFCQN-UHFFFAOYSA-N
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Description

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride (CAS 1394040-74-4) is a high-purity chemical reagent of significant interest in neuroscience and medicinal chemistry research. This compound is the dihydrochloride salt of a pyrrolidine-containing base structure, a scaffold widely recognized for its three-dimensional coverage and versatility in drug discovery . The molecular framework of this compound is of particular value for the design and development of novel ligands targeting nicotinic acetylcholine receptors (nAChRs) . Research indicates that structurally related compounds, which feature a pyrrolidine moiety linked to a tertiary amine via an ether chain, serve as key pharmacological entities in the "twin drug" approach for creating high-affinity ligands for the α4β2* nAChR subtype . This receptor is a critical therapeutic target for a variety of central nervous system conditions . As such, this reagent provides researchers with a valuable building block for structure-activity relationship studies and the synthesis of complex dimeric or hybrid molecules aimed at achieving subtype selectivity and desired functional activity at neuronal targets. The product is provided for laboratory research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQUGEPZOLFCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic route to this compound involves the nucleophilic substitution reaction between dimethylamine and 2-(pyrrolidin-3-yloxy)ethyl chloride. This reaction typically proceeds in the presence of a suitable base to neutralize the generated hydrochloric acid and to drive the reaction toward product formation. The reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity.

Detailed Reaction Conditions

  • Reagents :
    • Dimethylamine (as nucleophile)
    • 2-(pyrrolidin-3-yloxy)ethyl chloride (alkylating agent)
    • Suitable base (e.g., triethylamine or inorganic bases)
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) are preferred due to their ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Temperature : Typically ambient to moderate heating (25–80 °C) to balance reaction rate and minimize side reactions.
  • Atmosphere : Nitrogen or inert atmosphere to prevent oxidation or moisture interference.
  • Reaction Time : 10 to 48 hours depending on scale and conditions.

After completion, the reaction mixture is subjected to work-up procedures including filtration to remove catalyst or base residues, washing with brine solutions to remove inorganic salts, drying over anhydrous agents, and concentration to isolate the crude product.

Isolation and Purification

The crude product is purified using crystallization or distillation techniques to obtain the dihydrochloride salt in high purity. Crystallization solvents often include methanol or ethanol, sometimes in combination with ethyl acetate or other organic solvents. The final product is dried under vacuum to constant weight.

Industrial Scale Production

Industrial production mirrors the laboratory synthetic route but on a larger scale with industrial-grade reagents and equipment. The process is optimized for scalability, safety, and cost-effectiveness. Key considerations include:

  • Use of platinum catalysts (e.g., 5% Pt-C) for intermediate hydrogenation steps if applicable.
  • Solvent mixtures (e.g., ethanol/methanol 2:1 to 3:1 v/v) to optimize solubility and reaction kinetics.
  • Controlled temperature and pressure reactors to maintain consistent reaction profiles.
  • Efficient filtration and washing systems to remove catalyst and impurities.
  • Use of brine washes and drying agents to ensure product purity.
  • Final crystallization and drying steps to achieve pharmaceutical-grade product.

Reaction Mechanism and Chemical Analysis

The core reaction is a nucleophilic substitution (SN2) where dimethylamine attacks the electrophilic carbon of 2-(pyrrolidin-3-yloxy)ethyl chloride, displacing the chloride ion and forming the desired amine. The dihydrochloride salt forms upon treatment with hydrochloric acid or by direct isolation from the reaction medium containing HCl.

Additional chemical transformations that may be relevant during synthesis include:

  • Oxidation : Potential oxidation of the pyrrolidine ring or amine functionalities can be controlled by inert atmosphere and choice of reagents.
  • Reduction : Hydrogenation steps may be involved in precursor synthesis, using platinum catalysts under mild conditions.

Summary Table of Preparation Parameters

Parameter Description / Conditions Notes
Starting Materials Dimethylamine, 2-(pyrrolidin-3-yloxy)ethyl chloride High purity reagents preferred
Base Triethylamine or inorganic bases Neutralizes HCl, promotes substitution
Solvent Dimethylformamide (DMF), ethanol/methanol mixtures Polar aprotic solvents enhance reaction
Temperature 25–80 °C Ambient to moderate heating
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture effects
Reaction Time 10–48 hours Depends on scale and temperature
Catalyst (if applicable) 5% Pt-C (for hydrogenation steps in intermediates) Used in precursor synthesis
Work-up Filtration, brine wash, drying Removes impurities and solvents
Purification Crystallization or distillation Achieves high purity dihydrochloride
Product Form Dihydrochloride salt Stable, crystalline solid

Research Findings and Optimization Insights

  • The use of mixed alcohol solvents (ethanol/methanol) improves solubility and reaction kinetics during intermediate steps, as reported in related pyrrolidine derivative syntheses.
  • Platinum catalysts, especially platinum (IV) oxide or 5% Pt-C, provide efficient hydrogenation in precursor preparation, enhancing optical purity and yield.
  • Reaction under nitrogen atmosphere and controlled heating (100–160 °C) ensures minimal side reactions and degradation.
  • Washing organic layers with brine (e.g., 25% NaCl solution) effectively removes inorganic impurities, improving product purity.
  • Crystallization from methanol yields high purity dihydrochloride salts with sharp melting points, indicating good crystalline quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .

Scientific Research Applications

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride

Molecular Formula : C₇H₁₁Cl₂FN₂O
Molecular Weight : 229.08 g/mol
Key Differences :

  • Structure : Fluoropyridine ring replaces pyrrolidine, introducing aromaticity and fluorine’s electronegativity.
  • Implications: Fluorine enhances metabolic stability and bioavailability compared to the non-fluorinated target compound .

1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride

Molecular Formula : C₈H₁₅Cl₂N₃
Molecular Weight : 224.13 g/mol
Key Differences :

  • Structure : Pyrimidine ring instead of pyrrolidine.
  • Implications : Pyrimidine’s π-electron system may improve binding to nucleic acids or enzymes, differing from the aliphatic pyrrolidine’s flexibility .

[(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine Dihydrochloride

Molecular Formula : C₁₅H₂₆Cl₂N₂O₃
Molecular Weight : 353.29 g/mol
Key Differences :

  • Structure : Morpholine and dimethoxyphenyl groups increase hydrophilicity and aromatic interactions.

[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine Dihydrochloride

Molecular Formula : C₆H₁₁Cl₂N₂S
Molecular Weight : 178.68 g/mol
Key Differences :

  • Structure : Thiazole ring introduces sulfur, altering electronic properties.
  • Implications : Thiazole’s sulfur may improve metal chelation or enzyme inhibition compared to pyrrolidine’s nitrogen .

N-Methylhistamine Dihydrochloride

Molecular Formula : C₆H₁₂Cl₂N₃
Molecular Weight : 204.09 g/mol
Key Differences :

  • Structure : Imidazole ring replaces pyrrolidine, increasing basicity.
  • Implications : Imidazole’s strong basicity (pKa ~7) affects pH-dependent solubility and receptor binding, unlike the neutral pyrrolidine .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound C₈H₂₀Cl₂N₂O Pyrrolidine-ether-ethylamine 231.16 High solubility, aliphatic flexibility
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine C₇H₁₁Cl₂FN₂O Fluoropyridine ring 229.08 Metabolic stability, aromaticity
1-(2-Propylpyrimidin-5-yl)methanamine C₈H₁₅Cl₂N₃ Pyrimidine ring 224.13 Nucleic acid binding potential
Morpholine-containing analog C₁₅H₂₆Cl₂N₂O₃ Morpholine, dimethoxyphenyl 353.29 Enhanced CNS targeting
Thiazole-containing analog C₆H₁₁Cl₂N₂S Thiazole ring 178.68 Metal chelation capacity
N-Methylhistamine C₆H₁₂Cl₂N₃ Imidazole ring 204.09 High basicity, receptor interaction

Research Findings and Implications

  • Pyrrolidine vs. Aromatic Rings : The target compound’s pyrrolidine offers conformational flexibility, while pyridine/pyrimidine analogs provide π-stacking capabilities for enzyme inhibition .
  • Solubility : Dihydrochloride salts universally improve aqueous solubility, but substituents like morpholine (polar) or dimethoxyphenyl (lipophilic) fine-tune partitioning .
  • Biological Activity : Thiazole and imidazole derivatives show distinct pharmacological profiles (e.g., histamine receptors for imidazole, kinase inhibition for thiazoles) compared to the target compound’s undefined but versatile intermediate role .

Biological Activity

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride, with the molecular formula C8_8H20_{20}Cl2_2N2_2O and a molecular weight of 231.16 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various applications in biological research and medicine.

Overview of Biological Activity

The compound is primarily utilized in biochemical studies to explore interactions between small molecules and biological macromolecules. Its potential therapeutic applications are being investigated, particularly in the fields of cancer therapy and neurodegenerative diseases.

This compound acts by binding to specific receptors or enzymes, thereby modulating their activity. This interaction influences various biochemical pathways, which can lead to therapeutic effects in targeted conditions.

Applications in Research

  • Cancer Therapy :
    • The compound has shown promise in inducing cytotoxicity and apoptosis in various cancer cell lines. For instance, studies indicate that it exhibits enhanced cytotoxicity compared to reference drugs like bleomycin in hypopharyngeal tumor models .
  • Neurodegenerative Diseases :
    • Research highlights its potential as an acetylcholinesterase (AChE) inhibitor, which is significant for conditions like Alzheimer's disease. The compound's ability to inhibit both AChE and butyrylcholinesterase (BuChE) enzymes suggests a dual-action mechanism that could be beneficial for cognitive enhancement therapies .
  • Antimicrobial Activity :
    • Preliminary studies have indicated antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that the compound may serve as a lead for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAnticancer, Antimicrobial
N,N-Dimethyl-2-(pyrrolidin-3-yloxy)ethanamineSimilar to aboveAnticancer
Pyrrolidine derivativesVariousNeuroprotective

Case Studies

  • Cytotoxicity in Cancer Models :
    • In a study involving FaDu hypopharyngeal tumor cells, this compound demonstrated significant cytotoxicity compared to standard treatments, suggesting its potential as a novel anticancer agent .
  • Neuroprotective Effects :
    • A study explored the compound's effects on cholinergic activity, revealing that it significantly inhibited AChE activity, which is crucial for managing Alzheimer's disease symptoms. The findings indicated enhanced brain exposure due to structural modifications involving piperidine groups .

Q & A

Q. How does the dihydrochloride salt form influence bioavailability compared to the free base?

  • Methodology :
  • Solubility-Permeability Trade-off : Compare logP (octanol/water) of free base vs. salt.
  • In Situ Perfusion Assays : Measure intestinal absorption rates in rodent models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodology :
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, Enamine Ltd.) and normalize experimental conditions (pH, temperature).
  • Reproducibility Tests : Independently validate conflicting results using standardized protocols (e.g., USP guidelines) .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Root Causes : Impure starting materials, unoptimized pH in dihydrochloride salt formation.
  • Solutions : Use QC-certified precursors (≥99% purity) and inline pH monitoring during acidification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 2
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

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